Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(+)-
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Overview
Description
BRN 5987735 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5987735 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as halogenation, nitration, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of BRN 5987735 is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures to monitor the purity and composition of the compound at various stages of production.
Chemical Reactions Analysis
Types of Reactions
BRN 5987735 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: BRN 5987735 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of BRN 5987735 include acids, bases, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of BRN 5987735 depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
BRN 5987735 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: BRN 5987735 is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BRN 5987735 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to understand the molecular interactions and pathways involved in its action.
Properties
CAS No. |
88222-01-9 |
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Molecular Formula |
C21H23BrO3 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
(2S,3S)-3-(4-bromophenyl)-2-(4-cyclohexylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H23BrO3/c22-18-12-10-17(11-13-18)20(23)19(21(24)25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14,19-20,23H,1-5H2,(H,24,25)/t19-,20+/m0/s1 |
InChI Key |
HVGUIMJIBGJWSR-VQTJNVASSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[C@@H]([C@@H](C3=CC=C(C=C3)Br)O)C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=C(C=C3)Br)O)C(=O)O |
Origin of Product |
United States |
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